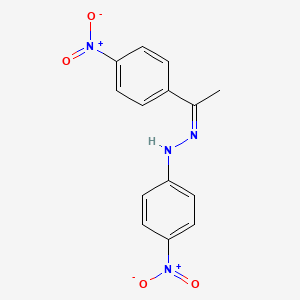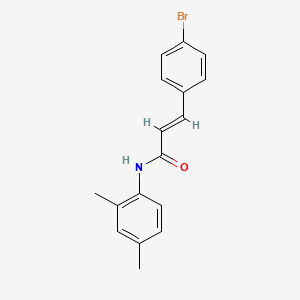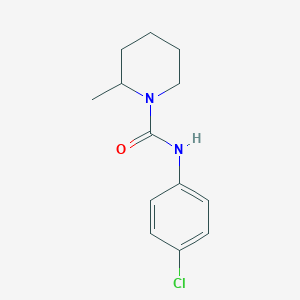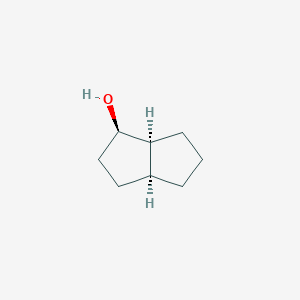
Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2-ethyl-1-butenylidene)bis-: is an organic compound with the molecular formula C18H20 This compound is characterized by the presence of two benzene rings connected by a 2-ethyl-1-butenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-ethyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can lead to the hydrogenation of the double bond in the 2-ethyl-1-butenylidene group.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Br2, HNO3, AlCl3, FeCl3, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a model compound to study the interactions of benzene derivatives with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- involves its interaction with molecular targets through its benzene rings and the 2-ethyl-1-butenylidene group The aromatic rings can participate in π-π interactions with other aromatic systems, while the alkylidene group can undergo various chemical transformations
Comparación Con Compuestos Similares
- Benzene, 1,1’-(1-butenylidene)bis-
- 1,1-diphenyl-1-butene
- 2-ethyl-1,1-diphenylethene
Comparison: Benzene, 1,1’-(2-ethyl-1-butenylidene)bis- is unique due to the presence of the 2-ethyl-1-butenylidene group, which imparts distinct chemical properties compared to its analogs. For instance, the position and nature of the alkylidene group can influence the compound’s reactivity and stability. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
63019-11-4 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(2-ethyl-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-15(4-2)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 |
Clave InChI |
UZAIYXVPATZZCR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)






